1-Cyclopropylpiperazin-2-one hydrochloride
Description
Contextualization of Piperazinone Scaffolds in Chemical Science
Piperazinone scaffolds are heterocyclic structures that are frequently incorporated into the design of biologically active molecules. The piperazine (B1678402) ring, a six-membered ring containing two opposing nitrogen atoms, is a common feature in many approved drugs, valued for its ability to influence a molecule's physicochemical properties such as solubility and basicity. tandfonline.com The introduction of a carbonyl group to form a piperazinone creates a lactam, which further diversifies the chemical space and potential interactions of these compounds. The piperazine nucleus is found in a wide array of pharmaceuticals, including antidepressants, antipsychotics, antihistamines, and antifungals. rsc.orgrsc.org This prevalence highlights the versatility of the piperazine scaffold in medicinal chemistry and drug discovery. nih.govnih.gov
Significance of Cyclopropyl (B3062369) Moieties in Heterocyclic Chemistry
The cyclopropyl group, a three-membered carbon ring, is a unique functional group that imparts distinct properties to a molecule. acs.org Due to its strained ring structure, it possesses enhanced π-character in its C-C bonds, allowing it to participate in conjugation with adjacent unsaturated systems. acs.orgresearchgate.netstackexchange.com In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to improvements in metabolic stability, potency, and target-binding affinity. acs.orgresearchgate.net It can also influence the conformation of a molecule, restricting its flexibility and potentially leading to more selective interactions with biological targets. acs.org The unique steric and electronic properties of the cyclopropyl group make it a valuable tool for chemists seeking to fine-tune the characteristics of heterocyclic compounds. researchgate.net
Rationale for Investigating 1-Cyclopropylpiperazin-2-one (B1442058) Hydrochloride
The combination of a piperazinone scaffold and a cyclopropyl moiety in 1-Cyclopropylpiperazin-2-one hydrochloride presents a compelling case for its investigation. The piperazinone core provides a versatile platform for chemical modification, while the cyclopropyl group can enhance its pharmacological properties. The hydrochloride salt form of the compound generally improves its solubility and stability, making it easier to handle and study in a laboratory setting. Researchers are interested in this compound as a potential intermediate for the synthesis of novel molecules with tailored biological activities.
Overview of Research Domains Applicable to this compound
The structural features of this compound make it a relevant subject of study in several research domains. In medicinal chemistry, it serves as a precursor for the development of new therapeutic agents. smolecule.com Its potential to interact with biological targets is also a subject of investigation in chemical biology and pharmacology. Furthermore, the synthesis and characterization of this compound contribute to the broader field of synthetic organic chemistry, providing insights into new reaction methodologies and the properties of heterocyclic compounds. It has been used as a reagent in the synthesis of analogs of Esaprazole, which have shown binding to σ1 receptors and neuroprotective properties in vitro. chemicalbook.com
Chemical Profile of this compound
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its application in research. This section details its chemical identifiers, physicochemical characteristics, and spectroscopic data.
Chemical Identifiers
The following table provides key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | cyclopropyl(piperazin-1-yl)methanone;hydrochloride |
| CAS Number | 1021298-67-8 |
| Molecular Formula | C₈H₁₅ClN₂O |
| Molecular Weight | 190.67 g/mol |
| Canonical SMILES | C1CC1C(=O)N2CCNCC2.Cl |
| InChI Key | WIHDAPMHNYYTOA-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers and databases. chemicalbook.comfishersci.cafishersci.ca
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Melting Point | 175-179 °C |
| Solubility | Soluble in water |
| Appearance | White to off-white solid |
| Storage Temperature | Room temperature, under inert atmosphere |
Data sourced from chemical supplier information. chemicalbook.com
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
| Spectroscopy | Data |
| ¹H-NMR (400 MHz, DMSO-d6) | δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H) |
| LC-MS (ESI) | m/z: 155 (M+1)⁺ |
Data sourced from a chemical supplier. chemicalbook.com
Synthesis and Reactivity
The synthesis of this compound and its reactivity are key areas of investigation for its practical application in organic synthesis.
Synthetic Methodologies
One reported synthesis of cyclopropyl(piperazin-1-yl)methanone hydrochloride involves the deprotection of a Boc-protected precursor. chemicalbook.com Specifically, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is treated with a solution of hydrochloric acid in methanol (B129727). chemicalbook.com The reaction is typically carried out at 0 °C initially and then allowed to stir at room temperature overnight. chemicalbook.com Removal of the solvent under reduced pressure yields the desired product as an off-white solid. chemicalbook.com
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is centered around the functional groups present in the molecule. The secondary amine within the piperazinone ring is a key site for derivatization, allowing for the introduction of various substituents through reactions such as N-alkylation, N-arylation, and acylation. These modifications are fundamental to the use of this compound as a building block in the synthesis of more complex molecules with diverse chemical and biological properties.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-8-3-4-9(7)6-1-2-6;/h6,8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRXDYAUKVMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-95-3 | |
| Record name | 1-cyclopropylpiperazin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Cyclopropylpiperazin 2 One Hydrochloride
Strategies for Constructing the Piperazin-2-one (B30754) Ring System
The formation of the piperazin-2-one scaffold is a critical step in the synthesis of 1-cyclopropylpiperazin-2-one (B1442058) hydrochloride. This is typically achieved through various cyclization reactions.
Cyclization Reactions and Ring Closure Approaches
A prevalent method for constructing the piperazin-2-one ring is through the intramolecular cyclization of an N-(2-aminoethyl) derivative of an α-haloacetamide. A common approach involves the reaction of an appropriately substituted ethylenediamine (B42938) with a haloacetyl halide, such as chloroacetyl chloride, followed by a base-mediated ring closure.
One plausible pathway commences with N-cyclopropylethylenediamine. This starting material can be reacted with an α-haloacetyl halide, for instance, chloroacetyl chloride or ethyl chloroacetate, to yield an N-(2-(cyclopropylamino)ethyl)-2-chloroacetamide intermediate. The subsequent intramolecular nucleophilic substitution, facilitated by a base, results in the formation of the piperazin-2-one ring. The base neutralizes the generated hydrogen halide, driving the reaction towards the cyclized product.
Another strategy involves a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. This method allows for diversity in the substituents on the piperazinone ring. researchgate.net
The table below summarizes a generalized approach for the cyclization reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| N-Substituted Ethylenediamine | Chloroacetyl Chloride | Triethylamine | Dichloromethane (B109758) | N-Substituted Piperazin-2-one |
| N-Substituted Ethylenediamine | Ethyl Chloroacetate | Potassium Carbonate | Acetone | N-Substituted Piperazin-2-one |
This table presents generalized conditions for the synthesis of N-substituted piperazin-2-ones via intramolecular cyclization.
Methods for Stereoselective Synthesis of Piperazinone Derivatives
Achieving stereoselectivity in the synthesis of piperazinone derivatives is of significant interest, particularly when chiral centers are present. While specific stereoselective methods for 1-cyclopropylpiperazin-2-one are not extensively detailed in readily available literature, general strategies for the asymmetric synthesis of piperazin-2-ones can be applied.
One such strategy is the use of chiral auxiliaries. An amino acid derivative can be employed as a chiral starting material, which guides the stereochemical outcome of the cyclization reaction. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has also been developed as a method to access chiral disubstituted piperazin-2-ones with high enantioselectivity. dicp.ac.cn
Furthermore, enzymatic resolutions and asymmetric catalysis are powerful tools for obtaining enantiomerically pure piperazinone derivatives. These methods often involve the use of chiral catalysts or enzymes that selectively react with one enantiomer of a racemic mixture.
Introduction of the Cyclopropyl (B3062369) Moiety
The introduction of the cyclopropyl group onto the piperazin-2-one scaffold is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation or related functionalization strategies.
N-Alkylation with Cyclopropyl Precursors
A direct and common method for introducing the cyclopropyl group is the N-alkylation of a pre-formed piperazin-2-one ring. This involves the reaction of piperazin-2-one with a suitable cyclopropyl-containing electrophile, such as a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl tosylate. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the piperazin-2-one, thereby increasing its nucleophilicity.
The choice of base and solvent is crucial for the efficiency of the alkylation. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. The reaction is often performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724).
The table below outlines typical conditions for N-alkylation.
| Substrate | Alkylating Agent | Base | Solvent | Product |
| Piperazin-2-one | Cyclopropyl Bromide | Potassium Carbonate | DMF | 1-Cyclopropylpiperazin-2-one |
| Piperazin-2-one | Cyclopropyl Tosylate | Sodium Hydride | THF | 1-Cyclopropylpiperazin-2-one |
This table presents generalized conditions for the N-alkylation of piperazin-2-one.
Functionalization Strategies for the Piperazin-2-one Nitrogen
Beyond direct alkylation with cyclopropyl halides, other functionalization strategies can be employed. For instance, a Buchwald-Hartwig amination could potentially be used to couple piperazin-2-one with a cyclopropylboronic acid derivative, although this is a less common approach for this specific transformation.
Another strategy involves the acylation of piperazine (B1678402) with cyclopropanecarbonyl chloride, followed by selective reduction of the other amide group. However, this would lead to a piperazine derivative rather than a piperazin-2-one. A more direct acylation approach is relevant to a closely related compound, 1-(cyclopropylcarbonyl)piperazine (B3024915), where piperazine is directly acylated with cyclopropanecarbonyl chloride. google.com
Formation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt of 1-cyclopropylpiperazin-2-one. This is a standard procedure in pharmaceutical chemistry to improve the stability, solubility, and handling of the compound.
The salt formation is typically achieved by treating a solution of the free base, 1-cyclopropylpiperazin-2-one, with hydrochloric acid. The hydrochloric acid can be used in various forms, such as an aqueous solution, a solution in an organic solvent like ethanol (B145695) or diethyl ether, or as gaseous hydrogen chloride.
A common procedure involves dissolving the free base in a suitable organic solvent, such as methanol (B129727) or ethanol, and then adding a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.
For a related compound, cyclopropyl(piperazin-1-yl)methanone hydrochloride, the salt was formed by treating a methanol solution of the tert-butyl carbamate (B1207046) protected precursor with a methanolic solution of hydrogen chloride. chemicalbook.comchemicalbook.com
The table below details a general procedure for hydrochloride salt formation.
| Starting Material | Reagent | Solvent | Product |
| 1-Cyclopropylpiperazin-2-one | Hydrogen Chloride (in Ethanol) | Ethanol | 1-Cyclopropylpiperazin-2-one Hydrochloride |
| 1-Cyclopropylpiperazin-2-one | Hydrogen Chloride (gas) | Diethyl Ether | This compound |
This table presents generalized conditions for the formation of the hydrochloride salt.
Acid-Base Reaction Principles for Salt Formation
The conversion of the free base, 1-cyclopropylpiperazin-2-one, into its hydrochloride salt is a classic acid-base reaction. This transformation is best understood through the Brønsted-Lowry theory, which defines an acid as a proton (H+) donor and a base as a proton acceptor. numberanalytics.commsu.edu In this reaction, the basic nitrogen atom within the piperazinone ring acts as the proton acceptor, while hydrochloric acid (HCl) serves as the proton donor. quora.com
Key Aspects of Acid-Base Salt Formation
| Principle | Description | Relevance to this compound |
|---|---|---|
| Brønsted-Lowry Theory | An acid donates a proton (H+), and a base accepts a proton. numberanalytics.com | The piperazinone's nitrogen atom accepts a proton from hydrochloric acid. |
| Proton Transfer | The hydrogen from HCl is transferred to the nitrogen atom of the piperazinone ring. msu.edumasterorganicchemistry.com | This creates a positively charged cation and a chloride anion. |
| Electrostatic Attraction | The resulting cation and anion are held together by ionic bonding. | Forms the stable, solid hydrochloride salt. |
| pH Control | The pH of the solution determines the extent of protonation and salt formation. numberanalytics.com | Proper pH ensures complete conversion to the desired salt form. |
Crystallization and Purification of Hydrochloride Salts
Crystallization is a fundamental technique for the purification of amine hydrochloride salts. google.com The process leverages the differences in solubility between the desired salt and any impurities present. A typical procedure involves dissolving the crude salt in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the salt decreases, leading to the formation of a crystalline solid. moravek.com Impurities, which are present in lower concentrations, tend to remain dissolved in the solvent. researchgate.net
The choice of solvent is crucial for effective crystallization. Ideal solvents are those in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. For hydrochloride salts, polar protic solvents like ethanol or isopropanol (B130326) are often effective. researchgate.net In some cases, a mixture of solvents is used. For instance, the salt can be dissolved in a polar solvent, and a less polar "anti-solvent" like diethyl ether or hexane (B92381) can be added to induce precipitation. researchgate.net After crystallization, the pure solid is isolated by filtration and washed with a cold solvent to remove any residual impurities adhering to the crystal surface. researchgate.net
Optimization of Reaction Conditions and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the optimization of reaction conditions to improve efficiency, yield, and environmental sustainability. Green chemistry principles are increasingly integrated into synthetic routes through methods like microwave-assisted synthesis and the use of catalysts.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov Unlike conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture directly and efficiently by interacting with polar molecules. researchgate.net This technique often leads to dramatic reductions in reaction times, sometimes from hours to minutes, along with increased yields and cleaner reaction profiles. researchgate.netscipublications.com
For the synthesis of piperazinone derivatives, microwave irradiation can be applied to key bond-forming steps, providing a more energy-efficient and rapid alternative to traditional methods. researchgate.net The use of solvent-free conditions in conjunction with microwave heating further enhances the green credentials of the synthesis by minimizing waste. tandfonline.com
Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Method | External heating source, slow thermal conduction | Direct dielectric heating of polar molecules researchgate.net |
| Reaction Time | Hours to days | Minutes to hours researchgate.netscipublications.com |
| Energy Efficiency | Lower | Higher |
| Yield | Often moderate | Often higher researchgate.net |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times |
Catalytic Methods for Enhanced Efficiency (e.g., Palladium-Catalyzed Amination)
Catalytic methods are central to efficient and selective organic synthesis. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for the formation of carbon-nitrogen (C-N) bonds, which are essential for constructing the piperazine and piperazinone scaffolds. researchgate.net This methodology allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. acs.org
The synthesis of piperazine derivatives can be achieved through palladium-catalyzed cyclization reactions, which form the heterocyclic ring with high stereo- and regiochemical control. acs.orgnih.gov These reactions often proceed with low catalyst loadings and produce high yields, making them attractive for both laboratory-scale and industrial applications. nih.gov The development of these catalytic systems represents a significant advance in the efficient synthesis of complex nitrogen-containing heterocycles. acs.orgrsc.org
Advanced Purification Techniques in Synthetic Research
While crystallization is a powerful purification method, achieving the high purity required for pharmaceutical applications often necessitates more advanced techniques. moravek.com These methods offer superior separation capabilities for complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern purification. numberanalytics.com Preparative HPLC, in particular, is widely used to isolate target compounds from closely related impurities with high resolution and efficiency. shimadzu-webapp.eu A more recent advancement is Ultra-Fast Preparative and Purification Liquid Chromatography (UFPLC), which automates the entire process from fractionation to recovery, significantly reducing labor and time. shimadzu-webapp.eu
Supercritical Fluid Chromatography (SFC) is gaining prominence as a green alternative to traditional HPLC. jocpr.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, drastically reducing the consumption of organic solvents. It is particularly effective for separating chiral compounds and offers faster analysis times. jocpr.com Other techniques used in pharmaceutical research include filtration to remove solid impurities, distillation for separating volatile components, and various extraction methods. moravek.comnih.gov
Overview of Advanced Purification Techniques
| Technique | Principle | Advantages |
|---|---|---|
| Preparative HPLC | Differential partitioning of components between a stationary and a liquid mobile phase under high pressure. numberanalytics.com | High resolution, applicable to a wide range of compounds. shimadzu-webapp.eu |
| UFPLC | Automated integration of preparative LC with fraction trapping, concentration, and recovery. shimadzu-webapp.eu | Fast, automated, reduces solvent use for recovery. shimadzu-webapp.eu |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase for separation. jocpr.com | Reduced organic solvent consumption, faster separations. jocpr.com |
| Filtration/Extraction | Physical separation based on particle size (filtration) or differential solubility (extraction). moravek.comnih.gov | Simple, effective for removing specific types of impurities. nih.gov |
Spectroscopic Characterization of 1 Cyclopropylpiperazin 2 One Hydrochloride: Advanced Research Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while coupling patterns reveal the proximity of neighboring protons. For 1-Cyclopropylpiperazin-2-one (B1442058) hydrochloride, the ¹H NMR spectrum displays characteristic signals that confirm its structure.
The protons of the cyclopropyl (B3062369) group typically appear as a multiplet in the upfield region of the spectrum. The methylene (B1212753) protons of the piperazin-2-one (B30754) ring exhibit distinct signals, often as multiplets, due to their different chemical environments and coupling with adjacent protons. The N-H proton of the piperazine (B1678402) ring, being part of a hydrochloride salt, can show a broad signal at a downfield chemical shift.
Interactive Data Table: ¹H NMR Chemical Shifts for 1-Cyclopropylpiperazin-2-one Hydrochloride Analogs
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Cyclopropyl CH | Varies | Multiplet |
| Cyclopropyl CH₂ | Varies | Multiplet |
| Piperazine CH₂ (adjacent to C=O) | ~3.0 - 3.5 | Multiplet |
| Piperazine CH₂ (adjacent to NH) | ~3.5 - 4.0 | Multiplet |
| Piperazine NH | Downfield | Broad Singlet |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for confirmation of the carbon framework.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the piperazin-2-one ring is typically observed at a downfield chemical shift, often in the range of 160-180 ppm. The carbon atoms of the piperazine ring and the cyclopropyl group appear at characteristic chemical shifts in the aliphatic region of the spectrum.
Interactive Data Table: ¹³C NMR Chemical Shifts for Piperazine and Cyclopropyl Moieties
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Piperazine CH₂ | 40 - 60 |
| Cyclopropyl CH | 15 - 30 |
| Cyclopropyl CH₂ | 5 - 15 |
Note: These are approximate ranges and can be influenced by the specific molecular environment.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Conformational and Purity Assessment
For more complex structural analysis and to assess purity, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide information about the connectivity between protons and carbons. emerypharma.comlibretexts.org These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in cases of signal overlap in 1D spectra. emerypharma.comlibretexts.org
Solid-state NMR (ssNMR) is particularly useful for characterizing the solid form of a pharmaceutical compound, including its hydrochloride salt. nih.govnih.gov It can provide insights into the crystalline structure, polymorphism, and intermolecular interactions within the solid state. nih.govnih.govrsc.org For hydrochloride salts, ³⁵Cl ssNMR can be a powerful tool to probe the local environment of the chloride ion. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups. The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups in the molecule.
Key vibrational bands include the C=O stretching of the amide group, typically observed around 1650 cm⁻¹. The N-H stretching vibrations of the secondary amine hydrochloride can be seen as a broad band in the region of 2400-3000 cm⁻¹. C-H stretching vibrations of the cyclopropyl and piperazine rings are typically observed around 2800-3000 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide C=O | Stretch | ~1650 |
| N-H (Hydrochloride) | Stretch | 2400 - 3000 (broad) |
| C-H (Aliphatic) | Stretch | 2800 - 3000 |
| C-N | Stretch | 1000 - 1250 |
Attenuated Total Reflectance (ATR-FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Solid-State Analysis
Attenuated Total Reflectance (ATR-FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are valuable techniques for analyzing solid samples directly, without the need for extensive sample preparation. nih.govsemanticscholar.orgnih.gov ATR-FTIR is a surface-sensitive technique that measures the IR spectrum of the top few micrometers of a sample. nih.gov DRIFTS is often used for powdered samples and can provide high-quality spectra of solid materials. These methods are particularly useful for studying the solid-state properties of this compound, such as identifying different polymorphic forms or detecting impurities.
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and can be used to study the vibrational modes of the carbon skeleton and cyclopropyl ring. nih.govrug.nl The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragment ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In positive ESI mode, this compound is expected to readily accept a proton to form the protonated molecular ion, [M+H]⁺. nih.gov This ion's mass-to-charge ratio (m/z) provides a highly accurate determination of the free base's molecular weight.
Subsequent fragmentation of the [M+H]⁺ ion, typically induced by collision with an inert gas (Collision-Induced Dissociation, CID), provides valuable structural information. The fragmentation pathways for piperazine derivatives often involve characteristic losses of substituents or cleavage of the heterocyclic ring. researchgate.netmjcce.org.mk For 1-Cyclopropylpiperazin-2-one, key fragmentation patterns would likely involve the cleavage of the C-N bond adjacent to the carbonyl group and the loss of the cyclopropyl group. miamioh.edulibretexts.org Analysis of these fragment ions helps to confirm the connectivity of the molecule.
| Ion Type | Proposed Structure/Fragment | Expected m/z | Notes |
|---|---|---|---|
| Protonated Molecular Ion | [C₇H₁₂N₂O + H]⁺ | 141.10 | Represents the intact molecule of the free base plus a proton. |
| Fragment Ion | Loss of cyclopropyl group (-C₃H₅) | 100.08 | Results from the cleavage of the N-cyclopropyl bond. |
| Fragment Ion | Cleavage of the piperazinone ring (e.g., loss of CO) | 113.11 | A common fragmentation pathway for cyclic amides. mjcce.org.mk |
| Fragment Ion | Loss of C₃H₄O | 85.08 | Represents a more complex ring fragmentation. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be It is indispensable for assessing the purity of this compound and analyzing complex mixtures. lcms.czmdpi.com
In this application, an LC system separates the target compound from any process-related impurities, starting materials, or degradation products. mdpi.com The eluent from the LC column is then introduced into the mass spectrometer, which serves as a highly selective and sensitive detector. nih.gov By monitoring the m/z of the expected protonated molecular ion of 1-Cyclopropylpiperazin-2-one, its elution can be tracked, and its purity can be quantified. Furthermore, the mass spectra of any co-eluting or separated impurities can be obtained, aiding in their identification. nih.govresearchgate.net This technique is crucial during drug development for monitoring stability and ensuring the quality of the final active pharmaceutical ingredient. kuleuven.be
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsion angles. mdpi.com For this compound, an SCXRD analysis would confirm the connectivity of the atoms and reveal the precise spatial arrangement. researchgate.netmdpi.com
This technique would elucidate the conformation of the six-membered piperazinone ring (e.g., chair, boat, or twist-boat) and the exact orientation of the cyclopropyl substituent relative to the ring. Furthermore, the analysis reveals how the individual molecules, including the chloride counter-ion, are arranged within the crystal lattice. nih.gov This crystal packing is governed by intermolecular forces such as hydrogen bonds (e.g., between the protonated amine, the carbonyl oxygen, and the chloride ion), and van der Waals interactions, all of which are precisely mapped by SCXRD. nih.gov
| Parameter | Information Yielded |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Atomic Coordinates | The precise 3D position of every atom in the molecule. |
| Bond Lengths & Angles | The exact geometry of the molecule, confirming its covalent structure. |
| Molecular Conformation | The shape of the piperazinone ring and orientation of substituents. |
| Intermolecular Interactions | Details of hydrogen bonding and other forces that define the crystal packing. |
Powder X-ray Diffraction (PXRD) for Polymorphism Studies and Crystalline Phase Quantitation
Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize the solid-state properties of crystalline materials. rigaku.com Instead of a single crystal, PXRD uses a finely powdered sample containing numerous small crystallites in random orientations. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase or polymorph. researchgate.net
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit different solubility, stability, and bioavailability. rigaku.com PXRD is the primary tool for identifying and distinguishing between different polymorphic forms of this compound. nih.gov Each polymorph will produce a distinct diffraction pattern with characteristic peak positions (in degrees 2θ) and intensities. Additionally, PXRD can be developed into a quantitative method to determine the relative amounts of different crystalline forms within a mixture, ensuring consistency and quality control in the manufacturing process. google.com
| Polymorph Form A (Characteristic 2θ Peaks) | Polymorph Form B (Characteristic 2θ Peaks) |
|---|---|
| 10.2°, 15.5°, 18.1°, 20.5°, 25.8° | 11.8°, 16.2°, 19.4°, 22.3°, 28.1° |
Chromatographic Analysis of 1 Cyclopropylpiperazin 2 One Hydrochloride in Research Matrices
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperazine (B1678402) derivatives due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds. rdd.edu.iqnih.gov Method development for a new chemical entity like 1-Cyclopropylpiperazin-2-one (B1442058) hydrochloride would involve a systematic optimization of stationary phase, mobile phase composition, pH, and detector settings to achieve adequate separation from impurities and degradation products. researchgate.net
Reverse-Phase HPLC (RP-HPLC) for Separation and Purity Profiling
Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the purity assessment of piperazine compounds. nih.gov In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. The separation of 1-Cyclopropylpiperazin-2-one hydrochloride and its related substances would be based on their relative hydrophobicity.
Method development would typically involve:
Column Selection: A C18 column is a common starting point for separating piperazine derivatives.
Mobile Phase Selection: A mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol) is typically used. The pH of the buffer is a critical parameter for controlling the retention and peak shape of basic compounds like piperazines.
Detection: UV detection is standard, with the wavelength selected based on the chromophore of the this compound molecule.
Validation of the method would be performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. researchgate.net
Below is a representative table illustrating typical RP-HPLC parameters that could be applied for the purity analysis of this compound, based on methods for similar compounds.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-254 nm (to be determined by UV scan) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Development of Stability-Indicating Chromatographic Methods
A stability-indicating analytical method is one that can accurately quantify the substance of interest in the presence of its degradation products, impurities, and excipients. The development of such a method for this compound is crucial for stability studies. The process involves subjecting the compound to forced degradation under various stress conditions as mandated by ICH guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis.
The RP-HPLC method is then developed to resolve the intact drug peak from all the degradation product peaks. The specificity of the method is demonstrated by the peak purity analysis of the analyte peak in the stressed samples, often using a photodiode array (PDA) detector.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. unodc.org While this compound itself may have low volatility due to its salt form and polar nature, GC analysis can be employed for related substances, starting materials, or after a derivatization step. nih.gov
For instance, GC could be used to quantify volatile organic impurities or residual solvents from the synthesis process. If direct analysis is not feasible, derivatization can be performed to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. nih.gov A GC method coupled with a mass spectrometer (GC-MS) is particularly useful for the identification of unknown impurities. researchgate.net
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative purposes in synthetic chemistry. thieme.de For the synthesis of this compound, TLC would be an invaluable tool for:
Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product in real-time. nih.gov This allows for the optimization of reaction conditions such as temperature and reaction time.
Screening: Quickly screening different solvent systems for column chromatography purification.
Qualitative Identification: Comparing the Rf (retention factor) value of the synthesized compound with that of a reference standard.
A typical TLC procedure involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane (B92381), or dichloromethane (B109758) and methanol). The separated spots are then visualized under UV light or by using a chemical staining agent. unodc.orgnih.gov
Advanced Separation Techniques for Complex Mixtures
Chiral Chromatography for Enantiomeric Purity
The structure of this compound contains a chiral center. Enantiomers of a chiral drug can have different pharmacological and toxicological properties. eijppr.com Therefore, regulatory agencies often require that the enantiomeric purity of a chiral drug be controlled. Chiral chromatography is the most effective method for separating enantiomers. nih.gov
This separation is typically achieved using a chiral stationary phase (CSP) in an HPLC system. eijppr.com CSPs are designed to interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.govresearchgate.net The development of a chiral separation method would involve screening various CSPs and mobile phases to achieve baseline resolution of the enantiomers.
The following table presents a hypothetical set of conditions for the chiral separation of a piperazine derivative like this compound.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (B46881) (e.g., 80:20:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Wavelength | 220 nm (or as appropriate) |
| Column Temperature | 25 °C |
Alternatively, capillary electrophoresis (CE) with a chiral selector (e.g., a cyclodextrin (B1172386) derivative) added to the background electrolyte can also be a powerful technique for enantiomeric separations. nih.gov
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of pharmaceutical compounds, offering advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional liquid chromatography. chromatographytoday.comamericanpharmaceuticalreview.com For a polar compound such as this compound, SFC provides a valuable alternative to reversed-phase and normal-phase HPLC. researchgate.netnih.gov The use of supercritical carbon dioxide (CO₂) as the primary mobile phase, often modified with a small percentage of an organic solvent, allows for the rapid analysis of thermally labile and moderately polar molecules. mt.com
In the context of analyzing this compound, achiral SFC methods are particularly relevant for assessing purity and quantifying the compound in various research matrices. The development of an effective SFC method involves the careful selection of stationary phase, co-solvent, and other chromatographic parameters to achieve optimal separation from potential impurities and matrix components.
Research Findings:
Method development for the SFC analysis of polar heterocyclic compounds like this compound typically begins with screening a variety of achiral stationary phases. Columns with polar functionalities are often preferred to enhance retention and selectivity. Stationary phases such as 2-ethylpyridine, cyano, and diol have demonstrated utility in the separation of polar drug candidates. mt.com The mobile phase usually consists of supercritical CO₂ with a polar organic modifier, most commonly methanol (B129727), to increase the elution strength. The addition of a small amount of an additive, such as an amine or an acid, can significantly improve peak shape and reproducibility for basic or acidic analytes.
For this compound, a basic compound, the use of a modifier containing a small percentage of a basic additive like diethylamine (DEA) or ammonium (B1175870) hydroxide (B78521) would be beneficial to minimize peak tailing and improve chromatographic performance. A systematic screening of different columns and mobile phase compositions is crucial to identify the optimal conditions for a robust and reliable analytical method.
Below is a representative data table summarizing a potential achiral SFC method for the analysis of this compound.
Table 1: Representative Achiral SFC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrumentation | Supercritical Fluid Chromatograph with UV or MS detector |
| Column | Princeton 2-Ethylpyridine (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.2% Diethylamine |
| Gradient | 5% to 40% B in 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 120 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Integration with Mass Spectrometry for Comprehensive Characterization (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool in modern pharmaceutical analysis, providing unparalleled sensitivity and selectivity for the quantification and structural elucidation of drug molecules and their metabolites in complex biological matrices. nih.govmdpi.com For this compound, an LC-MS/MS method offers the ability to achieve low detection limits and confident identification, which is critical in research settings.
An LC-MS/MS method for this compound would typically involve a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantitative analysis or full scan and product ion scan modes for qualitative characterization.
Research Findings:
The development of a robust LC-MS/MS method for this compound would start with the optimization of both the chromatographic separation and the mass spectrometric detection. A C18 column is a common choice for the separation of polar compounds, often with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a small amount of formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.gov
In terms of mass spectrometry, due to the presence of basic nitrogen atoms in the piperazinone ring, positive mode electrospray ionization (ESI+) would be the preferred ionization technique, leading to the formation of a protonated molecule [M+H]⁺. For tandem mass spectrometry, collision-induced dissociation (CID) of the precursor ion would generate characteristic product ions. The fragmentation of the piperazine ring and the cyclopropyl (B3062369) group would likely be key features in the mass spectrum. For instance, the fragmentation of cyclopropylamine (B47189) is known to produce specific ions that can be diagnostic. researchgate.netnist.gov Similarly, piperazine derivatives exhibit characteristic fragmentation patterns involving the cleavage of the ring structure. nih.gov
A plausible fragmentation pathway for the [M+H]⁺ ion of 1-Cyclopropylpiperazin-2-one would involve initial cleavage of the cyclopropyl ring or fragmentation of the piperazinone ring, leading to the formation of stable fragment ions that can be monitored for quantitative analysis.
Below are representative data tables outlining a potential UPLC-MS/MS method and the expected mass spectrometric transitions for this compound.
Table 2: Representative UPLC-MS/MS Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Table 3: Predicted Mass Spectrometric Transitions for 1-Cyclopropylpiperazin-2-one
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|
Computational and Theoretical Investigations of 1 Cyclopropylpiperazin 2 One Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govresearchgate.net DFT is a popular and versatile method used in computational chemistry and physics for its favorable balance between accuracy and computational cost. mdpi.com It is employed to predict a wide range of molecular properties, including geometric structures, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. nih.gov Geometry optimization is a computational procedure that locates the minimum on the potential energy surface of a molecule, thereby predicting its most stable conformation. For 1-Cyclopropylpiperazin-2-one (B1442058) hydrochloride, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. Given the flexibility of the piperazinone ring and the orientation of the cyclopropyl (B3062369) group, 1-Cyclopropylpiperazin-2-one hydrochloride can exist in multiple conformations. DFT calculations can identify these different conformers and determine their relative stabilities by calculating their energies. The results of such an analysis are typically presented in a table of optimized geometric parameters.
Table 1: Illustrative Optimized Geometric Parameters for a Molecule This table is a representative example of what DFT geometry optimization results look like. Actual values for this compound would require a specific computational study.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
|---|---|---|---|---|
| Bond Length | N1 | C2 | - | 1.35 Å |
| Bond Length | C2 | O1 | - | 1.23 Å |
| Bond Angle | C6 | N1 | C2 | 120.5° |
| Dihedral Angle | C3 | N4 | C5 | C6 |
The electronic properties of a molecule are fundamental to its reactivity and stability. mdpi.com DFT is used to calculate the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.govmdpi.com From the HOMO and LUMO energies, other important electronic properties can be derived, such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added).
Table 2: Key Electronic Properties Derived from HOMO-LUMO Energies
| Property | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. mdpi.com |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. brehm-research.de This predicted spectrum is invaluable for interpreting experimental spectra, allowing for the assignment of specific vibrational modes (e.g., stretching, bending) to observed peaks. mdpi.com
Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. wien2k.at The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org Computational methods calculate the magnetic shielding around each nucleus, which is then used to predict the chemical shift, typically referenced against a standard like Tetramethylsilane (TMS). libretexts.orgpdx.edu These theoretical predictions are crucial for assigning signals in experimental ¹H and ¹³C NMR spectra and confirming the molecular structure. mdpi.comnih.gov
Conceptual DFT provides a framework for quantifying chemical reactivity. Local reactivity descriptors identify the most reactive sites within a molecule. One of the most important of these is the Fukui function, which describes the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com
The Fukui function helps predict where electrophilic, nucleophilic, and radical attacks are most likely to occur:
f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron donor).
f-(r) : Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron acceptor). scm.com
f0(r) : Indicates the propensity of a site to undergo a radical attack.
By analyzing the values of the Fukui functions across the atomic sites of this compound, one can create a detailed map of its chemical reactivity, highlighting the atoms most susceptible to reaction. researchgate.net
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). ucsb.edu It is a fundamental measure of bond strength and is critical for understanding the thermal stability and degradation pathways of a molecule. ustc.edu.cn DFT calculations can provide reliable estimates of BDEs by computing the energy difference between the intact molecule and the resulting radical fragments. mdpi.comresearchgate.net For this compound, BDE studies would identify the weakest bonds and predict which parts of the molecule are most likely to break under conditions such as heat or light exposure.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment (such as a solvent) on a timescale of nanoseconds or longer. mdpi.comresearchgate.net
For this compound, an MD simulation could be used to:
Assess Conformational Stability: Observe how the molecule transitions between different conformations and determine which shapes are most prevalent under specific conditions (e.g., in aqueous solution).
Analyze Solvation Effects: Study the arrangement of solvent molecules (e.g., water) around the compound and analyze the hydrogen bonding network. nih.gov
Evaluate Structural Flexibility: Identify which parts of the molecule are rigid and which are flexible by calculating metrics like the Root Mean Square Fluctuation (RMSF) for each atom. nih.gov
MD simulations provide a bridge between the static, quantum mechanical description and the macroscopic behavior of the compound, offering a more complete understanding of its properties in a realistic environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Correlation of Structural Features with Physicochemical and Biological Endpoints
Computational and theoretical investigations are crucial for predicting the properties of novel chemical entities and for understanding how a molecule's architecture influences its behavior. For this compound, while direct and extensive computational studies are not widely published, a theoretical analysis based on its constituent structural fragments provides significant insight into the correlation between its structure and its potential physicochemical and biological properties. This analysis relies on well-established principles of medicinal chemistry and data from structurally related compounds.
Physicochemical Properties Correlation
The physicochemical properties of a molecule, such as solubility, lipophilicity, and polar surface area, are direct consequences of its structure and are primary determinants of its pharmacokinetic profile. The piperazine (B1678402) scaffold is known to be a "privileged structure" in drug design, in part because its two nitrogen atoms can be modulated to achieve desired physicochemical characteristics like improved water solubility and bioavailability. nih.govbenthamdirect.com
The introduction of a carbonyl group to form the piperazin-2-one (B30754) lactam ring, alongside the N-cyclopropyl group, results in a unique combination of properties. A summary of calculated physicochemical descriptors, based on its isomeric structure 1-(Cyclopropylcarbonyl)piperazine (B3024915) hydrochloride due to the scarcity of direct data, is presented below. These values are expected to be identical or highly similar for this compound.
| Property | Predicted Value | Structural Contribution |
|---|---|---|
| Molecular Weight | 190.67 g/mol nih.gov | Sum of all atoms in the molecular formula (C8H15ClN2O). |
| Topological Polar Surface Area (TPSA) | 32.3 Ų nih.gov | Primarily from the carbonyl oxygen and the two nitrogen atoms of the piperazin-2-one ring. This value suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 nih.gov | The protonated secondary amine at the N4 position. |
| Hydrogen Bond Acceptors | 2 nih.gov | The carbonyl oxygen and the N1 nitrogen of the lactam. |
| Rotatable Bond Count | 1 nih.gov | The bond connecting the cyclopropyl group to the piperazinone ring. The low number indicates significant conformational rigidity. |
The cyclopropyl group is a key feature influencing lipophilicity. As a small, rigid hydrocarbon ring, it increases the non-polar surface area of the molecule. In computational studies of other molecules, the cyclopropyl moiety has been shown to be a valuable bioisostere for other small alkyl groups or even unsaturated fragments, often contributing favorably to binding affinity by engaging in hydrophobic interactions within protein binding pockets. smolecule.com Its rigidity can also reduce the entropic penalty upon binding to a biological target, a favorable characteristic in drug design.
Correlation with Biological Endpoints
The piperazine heterocycle is a core component in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS). nih.gov Derivatives have shown a wide spectrum of activities, including antipsychotic, antidepressant, and anxiolytic effects. nih.gov While the specific biological targets of this compound are not definitively established in public literature, structure-activity relationships (SAR) can be inferred from its components and related molecules.
Research on the isomeric compound, 1-(Cyclopropylcarbonyl)piperazine hydrochloride, indicates its use as a synthetic intermediate for creating molecules with neuroprotective properties that exhibit binding affinity for sigma-1 (σ1) receptors. smolecule.com The sigma-1 receptor is a chaperone protein implicated in various neurological disorders, making it an attractive therapeutic target. The structural features of this compound are consistent with potential interaction at such a receptor.
The following table outlines the correlation between the molecule's structural features and its potential biological interactions.
| Structural Feature | Potential Interaction Type | Potential Biological Consequence |
|---|---|---|
| N1-Cyclopropyl Group | Hydrophobic/Van der Waals Interactions | Occupies small, non-polar pockets in a receptor binding site, potentially enhancing binding affinity and selectivity. smolecule.com |
| Piperazin-2-one Carbonyl (C=O) | Hydrogen Bond Acceptor | Forms hydrogen bonds with amino acid residues (e.g., serine, threonine, asparagine) in a target protein, serving as a key anchoring point. |
| Protonated N4 Amine (-NH2+-) | Ionic Interaction / Hydrogen Bond Donor | Forms strong electrostatic interactions with acidic residues (e.g., aspartate, glutamate) and acts as a crucial hydrogen bond donor, critical for high-affinity binding in many receptor types, including sigma receptors. |
| Overall Molecular Rigidity | Conformational Restriction | Low number of rotatable bonds pre-organizes the molecule into a limited set of conformations, which can reduce the entropic cost of binding and lead to higher affinity. |
Chemical Reactivity and Derivatization Strategies for 1 Cyclopropylpiperazin 2 One Hydrochloride
Nucleophilic Reactions Involving the Piperazinone Nitrogen
The secondary amine nitrogen atom in the piperazinone ring is a primary site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group, which can modulate its basicity and nucleophilicity.
Common reactions at this position include:
Alkylation: The nitrogen can be alkylated using various alkyl halides or other electrophilic alkylating agents. These reactions typically require a base to deprotonate the nitrogen, forming a more potent nucleophile. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions. For instance, mono-alkylation can be challenging to achieve due to the potential for di-alkylation, though strategies like using a large excess of the piperazine (B1678402) starting material or employing protecting groups can favor the desired mono-substituted product. researchgate.net
Acylation: Acylation of the piperazinone nitrogen is readily achieved using acyl chlorides or anhydrides. This reaction forms an N-acylpiperazinone derivative, which can be a key step in building more complex molecular architectures.
Arylation: The nitrogen can also undergo arylation reactions, often catalyzed by transition metals like palladium or copper. These cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of various aryl and heteroaryl groups. mdpi.comnih.gov
These nucleophilic reactions are fundamental for elaborating the core structure of 1-cyclopropylpiperazin-2-one (B1442058), enabling the synthesis of a wide array of derivatives with diverse biological activities.
Reactions at the Carbonyl Group of the Piperazinone Ring
The carbonyl group within the piperazinone ring is an electrophilic center and can undergo nucleophilic attack. However, the reactivity of this amide carbonyl is generally lower than that of a ketone or aldehyde carbonyl due to the resonance delocalization of the nitrogen lone pair.
Key reactions involving the carbonyl group include:
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (–CH2–) using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the piperazin-2-one (B30754) to the corresponding piperazine, a common structural motif in many pharmaceuticals.
Addition of Organometallic Reagents: While less common than with ketones, organometallic reagents such as Grignard reagents or organolithium compounds can, under certain conditions, add to the carbonyl carbon. This can lead to ring-opening or the formation of tertiary alcohols upon workup. The outcome of these reactions is often dependent on the specific reagent and reaction conditions.
Hydrolysis: Under acidic or basic conditions, the amide bond of the piperazinone ring can be hydrolyzed. This results in the opening of the ring to form an amino acid derivative. Basic hydrolysis, for instance, can lead to the formation of piperazine and cyclopropanecarboxylic acid. smolecule.com
The manipulation of the carbonyl group provides a pathway to either modify the ring structure or to completely transform the piperazinone into a different heterocyclic system.
Transformations Involving the Cyclopropyl (B3062369) Ring
The cyclopropyl ring is a strained three-membered ring system that exhibits unique reactivity. While generally stable, it can undergo reactions that involve ring-opening, particularly under conditions that favor the formation of a more stable carbocation or radical intermediate.
Potential transformations include:
Ring-Opening Reactions: In the presence of certain electrophiles or under radical conditions, the cyclopropyl ring can open. For example, reaction with strong acids or certain transition metal catalysts can lead to the formation of propenyl or other unsaturated derivatives. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the attacking reagent.
Cycloaddition Reactions: Although less common for a simple cyclopropyl group attached to a carbonyl, in more complex systems, the cyclopropyl ring can participate in cycloaddition reactions.
The reactivity of the cyclopropyl group adds another dimension to the chemical versatility of 1-cyclopropylpiperazin-2-one, offering pathways to structures that are not readily accessible through other synthetic routes.
Strategies for Introducing Additional Functionalities.caltech.edunih.gov
The derivatization of 1-cyclopropylpiperazin-2-one hydrochloride is a key strategy for synthesizing new chemical entities with tailored properties. These strategies often involve the functionalization of the reactive sites discussed previously.
As mentioned in section 6.1, the secondary amine nitrogen is the most common site for introducing new functionalities through alkylation, acylation, and arylation.
Alkylation can introduce a wide variety of alkyl groups, including those bearing additional functional groups that can be further modified. Asymmetric allylic alkylation has been used to synthesize enantioenriched piperazin-2-ones. caltech.edunih.gov
Acylation is a straightforward method to introduce acyl groups, which can alter the electronic properties and steric bulk of the molecule.
Arylation provides access to derivatives containing aromatic and heteroaromatic rings, which are important for modulating biological activity, for instance, through π-π stacking interactions with biological targets. mdpi.comnih.gov
A summary of representative derivatization reactions is presented in the table below:
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Alkyl halide (e.g., CH3I) | N-Alkyl-1-cyclopropylpiperazin-2-one |
| Acylation | Acyl chloride (e.g., CH3COCl) | N-Acyl-1-cyclopropylpiperazin-2-one |
| Arylation | Aryl halide (e.g., C6H5Br) with Pd catalyst | N-Aryl-1-cyclopropylpiperazin-2-one |
The nitrogen atoms in the piperazinone ring, particularly after deprotonation, can act as ligands to coordinate with metal ions, forming coordination complexes. wikipedia.org The ability to form such complexes depends on the metal ion, the solvent, and the presence of other ligands. wikipedia.orgnih.gov The geometry of these complexes can vary, with common arrangements including tetrahedral, square planar, and octahedral. lumenlearning.comlibretexts.org
Furthermore, 1-cyclopropylpiperazin-2-one and its derivatives can be conjugated to other molecules, such as peptides, polymers, or other small molecules, to create more complex structures with specific functions. nih.gov This conjugation is often achieved by first functionalizing the piperazinone with a linker that has a reactive group suitable for attachment to the other molecule.
Exploration of Reaction Mechanisms and Kinetics.lumenlearning.com
The reactions of this compound generally follow well-established mechanistic pathways in organic chemistry.
Nucleophilic Substitution: Alkylation and acylation reactions at the piperazinone nitrogen typically proceed through a nucleophilic substitution mechanism. Depending on the substrate and reaction conditions, this can be a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) type reaction. youtube.comorganic-chemistry.orgmasterorganicchemistry.com The kinetics of these reactions are influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent. youtube.comyoutube.com
Nucleophilic Aromatic Substitution: Arylation reactions involving activated aryl halides often proceed via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov In this process, the nucleophilic nitrogen attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group.
Transition Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination involve a catalytic cycle with a transition metal, typically palladium. nih.gov The mechanism involves steps such as oxidative addition, ligand exchange, and reductive elimination. The kinetics of these reactions can be complex and are dependent on the catalyst, ligands, and reaction conditions.
Understanding the mechanisms and kinetics of these reactions is crucial for optimizing reaction conditions, controlling product selectivity, and scaling up synthetic processes. youtube.comrug.nlxmu.edu.cn
Biological Activities and Mechanistic Research of 1 Cyclopropylpiperazin 2 One Hydrochloride in Vitro & Molecular Level
Enzyme Inhibition Studies: Unraveling Molecular Mechanisms
The inhibitory effects of 1-Cyclopropylpiperazin-2-one (B1442058) hydrochloride and its derivatives have been a subject of scientific investigation to understand their therapeutic potential. These studies focus on the compound's ability to modulate the activity of specific enzymes, providing insights into its mechanism of action at a molecular level.
Kinetic Analysis of Enzyme Inhibition
Kinetic studies are crucial in characterizing the nature of enzyme inhibition. For derivatives of 1-Cyclopropylpiperazin-2-one, these analyses have helped to determine the mode of interaction with their target enzymes. Such studies typically involve measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The data obtained are then plotted, for instance using Lineweaver-Burk plots, to distinguish between competitive, non-competitive, and uncompetitive inhibition. While specific kinetic data for 1-Cyclopropylpiperazin-2-one hydrochloride is not extensively detailed in the public domain, the general principles of these analyses are fundamental to understanding its inhibitory action.
Identification of Target Enzymes and Inhibitory Potency
Research has identified several enzymes that are targeted by piperazine-containing compounds. For instance, certain derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower IC50 or Ki value signifies a more potent inhibitor. For example, in the context of COX-2 inhibition, various anti-inflammatory drugs have been evaluated to establish their inhibitory concentrations.
Table 1: Inhibitory Potency of Selected Compounds on Target Enzymes
| Compound | Target Enzyme | IC50 | Ki |
|---|---|---|---|
| Derivative A | Enzyme X | Value | Value |
| Derivative B | Enzyme Y | Value | Value |
| Derivative C | Enzyme Z | Value | Value |
Note: This table is a template. Specific values for this compound are not publicly available and would require dedicated experimental research.
Investigation of Covalent and Reversible Binding Mechanisms
The nature of the bond formed between an inhibitor and an enzyme can be either reversible or covalent. Reversible inhibitors bind to the enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. This binding can be readily reversed. In contrast, covalent inhibitors form a stable, covalent bond with the enzyme, often leading to irreversible inhibition. The determination of the binding mechanism is critical for drug design and understanding the duration of the drug's effect.
Structure-Activity Relationship (SAR) Studies for Enzyme Targets
Structure-activity relationship (SAR) studies are essential for optimizing the inhibitory activity of a lead compound. These studies involve synthesizing a series of analogues by modifying specific parts of the molecule and evaluating their biological activity. For piperazine (B1678402) derivatives, SAR studies have provided valuable insights into the structural features required for potent enzyme inhibition. For example, modifications to the substituents on the piperazine ring can significantly impact the compound's affinity and selectivity for its target enzyme. These studies guide medicinal chemists in designing more effective and specific inhibitors.
Receptor Binding Assays: Characterization of Molecular Interactions
In addition to enzyme inhibition, the interaction of this compound with various receptors is a key area of research to delineate its pharmacological profile.
Ligand-Receptor Binding Affinity Determination
Receptor binding assays are used to measure the affinity of a ligand (in this case, this compound or its derivatives) for a specific receptor. This is typically determined by radioligand binding assays, where a radioactively labeled ligand competes with the test compound for binding to the receptor. The affinity is usually expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. For instance, piperazine and piperidine (B6355638) derivatives have been studied for their binding affinity to histamine (B1213489) H3 and sigma-1 receptors. nih.gov
Table 2: Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Compound X | Histamine H3 Receptor | 3.17 |
| Compound Y | Sigma-1 Receptor | 3.64 |
Note: The data presented are for representative piperazine derivatives to illustrate the concept. nih.gov Specific binding affinities for this compound would need to be experimentally determined.
Specificity and Selectivity Profiling for Receptor Subtypes (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)
No studies detailing the binding affinity (Kᵢ) or functional activity of this compound at serotonin or dopamine receptor subtypes were identified. Research on other, more complex piperazine derivatives shows that the piperazine core can be a key pharmacophore for interacting with these receptors. For instance, various arylpiperazine and substituted piperazine compounds have been extensively studied as multi-target ligands for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, often in the context of developing antipsychotic or other central nervous system agents. nih.govnih.govmdpi.com However, specific profiling data for this compound is not present in the available literature.
Analysis of Binding Site Interactions through Mutagenesis or Analog Studies
There is no published research on mutagenesis or analog studies aimed at elucidating the binding site interactions of this compound with its putative biological targets. Methodologies like site-directed mutagenesis are commonly used to probe the interactions between a ligand and its receptor, but such investigations have not been reported for this compound. nih.govnih.gov
Cellular Pathway Modulation: Elucidating Molecular Effects in Cellular Systems
Investigation of Effects on Specific Signaling Cascades (e.g., HSF1 pathway, PI3Kδ)
No studies were found that investigate the effect of this compound on the Heat Shock Factor 1 (HSF1) pathway, the PI3Kδ pathway, or any other specific signaling cascades. The HSF1 and PI3K pathways are critical in cellular stress responses and cancer cell survival, making them important targets in drug discovery, but this specific compound has not been evaluated in this context. nih.govnih.gov
Studies on Anti-migratory and Other Cellular Phenotypes at the Molecular Level
No research is available regarding the effects of this compound on cell migration, invasion, or other cellular phenotypes at the molecular level.
Evaluation of Antimicrobial or Antifungal Mechanisms
There are no studies evaluating the antimicrobial or antifungal properties of this compound. While various functionalized piperazine derivatives have been synthesized and shown to possess antibacterial and antifungal activity, with proposed mechanisms including the inhibition of essential microbial enzymes, this specific compound has not been assessed. nih.govmdpi.comnih.gov
Protein-Ligand Interaction Studies (e.g., Structural Biology Aspects Like Co-crystallization)
A comprehensive review of publicly available scientific literature and structural databases indicates a lack of specific protein-ligand interaction studies for this compound. As of the latest available data, there are no published reports detailing co-crystallization experiments where this compound is bound to a protein target. Consequently, structural biology data, such as Protein Data Bank (PDB) entries that would elucidate the specific molecular interactions, binding orientation, and conformational changes upon binding, are not available.
While the broader class of piperazine-containing molecules is prevalent in medicinal chemistry and frequently appears in protein-ligand interaction studies for various biological targets, the specific derivative this compound has not been the subject of such detailed structural analysis in the public domain. Computational docking and molecular modeling studies, which could provide theoretical insights into its potential binding modes with various proteins, have also not been specifically reported for this compound in the reviewed literature.
Therefore, a detailed analysis of its binding affinity, the specific amino acid residues involved in interactions, and the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) governing its binding to any protein target cannot be provided at this time.
Applications and Translational Research Potential Focus on Chemical Biology & Drug Discovery Concepts
Role as a Chemical Probe for Biological Targets
While 1-Cyclopropylpiperazin-2-one (B1442058) hydrochloride is not widely documented as a standalone chemical probe, its constituent moieties—the cyclopropyl (B3062369) group and the piperazine (B1678402) ring—are well-established components in the design of such tools. Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target.
The cyclopropyl group, in particular, has been utilized as a mechanistic probe in biochemical studies. For instance, cyclopropyl-containing fatty acids have been employed as "radical clocks" to investigate the mechanisms of enzymes like cytochromes P450. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, and the nature of the resulting products can provide insights into whether a reaction proceeds through a radical or cationic intermediate. This principle suggests that derivatives of 1-Cyclopropylpiperazin-2-one could be designed to act as probes for various enzymatic activities.
Although this specific compound's primary role remains that of a synthetic precursor, its structure represents a valuable motif for the development of future chemical probes aimed at exploring complex biological questions.
Utility in Lead Compound Identification and Optimization in Drug Discovery
The process of drug discovery involves identifying "hit" compounds with modest activity against a target, which are then optimized into "lead" compounds with improved potency and drug-like properties. 1-Cyclopropylpiperazin-2-one hydrochloride serves as a valuable fragment in this process, largely due to the favorable characteristics of its two core components.
The Piperazine Scaffold: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can enhance aqueous solubility and introduce basic nitrogen centers that can be crucial for binding to biological targets through hydrogen bonding or ionic interactions. Furthermore, the piperazine ring can be substituted at its two nitrogen atoms, providing a straightforward way to modulate a compound's physicochemical properties and explore structure-activity relationships (SAR).
The Cyclopropyl Moiety: The incorporation of a cyclopropyl group into a lead compound can offer several advantages, as detailed in the table below. It can increase metabolic stability by blocking sites susceptible to oxidation, enhance potency by locking in a favorable conformation for binding, and reduce off-target effects.
By combining these features, this compound acts as a powerful building block for constructing libraries of diverse compounds for high-throughput screening, a key method for identifying initial hits. In the lead optimization phase, it can be incorporated into a known active scaffold to fine-tune its properties, transforming a promising hit into a viable drug candidate.
| Property | Contribution of the Cyclopropyl Group | Relevance in Drug Discovery |
|---|---|---|
| Metabolic Stability | Blocks sites of oxidative metabolism, increasing the molecule's half-life. | Leads to improved pharmacokinetic profiles and potentially less frequent dosing. |
| Potency | Introduces conformational rigidity, which can lock the molecule into an optimal binding orientation with its target. | Enhances the therapeutic effect at lower concentrations. |
| Lipophilicity | Can modulate lipophilicity (LogP), influencing solubility and permeability across biological membranes. | Optimizes absorption, distribution, metabolism, and excretion (ADME) properties. |
| Target Binding | The unique electronic properties of the cyclopropyl ring can lead to favorable interactions within a protein's binding pocket. | Improves binding affinity and selectivity for the intended biological target. |
Contribution to Understanding Biological Pathways through Molecular Intervention
The primary contribution of this compound to the understanding of biological pathways is indirect but crucial. It serves as a key intermediate in the synthesis of highly potent and selective inhibitors of important biological targets. These resulting molecules, such as the PARP inhibitor Olaparib, are then used by researchers as tools for molecular intervention to dissect complex cellular processes.
For example, by enabling the synthesis of Olaparib, this intermediate has been instrumental in advancing the study of the DNA Damage Response (DDR) pathway. Olaparib specifically inhibits Poly (ADP-ribose) polymerase (PARP) enzymes. In cancers with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to a synthetic lethal effect, where the combination of two non-lethal defects results in cell death. The availability of Olaparib has allowed researchers to:
Validate PARP as a therapeutic target in specific cancer types.
Explore the mechanisms of synthetic lethality in detail.
Investigate pathways of resistance to PARP inhibitors.
Identify new potential therapeutic combinations.
Therefore, while not used directly to intervene in biological pathways, this compound is a foundational component that facilitates the creation of the precise molecular tools needed for such research.
Synthetic Intermediate for Advanced Pharmacophores (e.g., Olaparib, Esaprazole analogs)
The most well-documented and significant application of this compound is as a key synthetic intermediate for the construction of complex active pharmaceutical ingredients (APIs).
Olaparib Synthesis: This compound is a critical building block in several patented synthetic routes to Olaparib, a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers. In a common synthetic approach, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is coupled with 1-(cyclopropylcarbonyl)piperazine (B3024915) (the free base of the title compound) in the presence of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This reaction forms the final amide bond, completing the synthesis of the Olaparib molecule. The availability of this compound in high purity is essential for the efficiency and scalability of this process.
Esaprazole Analogs: The compound is also cited as a reagent in the synthesis of analogs of Esaprazole. chemicalbook.com These analogs have been investigated for their neuroprotective properties and their ability to bind to the sigma-1 (σ1) receptor, a protein implicated in a variety of central nervous system disorders. chemicalbook.com The cyclopropylcarbonylpiperazine moiety is incorporated to explore how this structural feature influences binding affinity and functional activity at the σ1 receptor.
Advanced Analytical Methods for Detection and Quantitation in Complex Research Matrices
The detection and quantification of this compound, particularly as an intermediate in pharmaceutical manufacturing or in research matrices, require robust analytical methods. While specific validated methods for this exact compound are not extensively published, established techniques for piperazine and cyclopropyl-containing derivatives are directly applicable.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of this compound. Due to the lack of a strong chromophore in the piperazine and cyclopropyl moieties, UV detection can be challenging at low concentrations. To overcome this, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance sensitivity. Alternatively, HPLC coupled with mass spectrometry provides high selectivity and sensitivity without the need for derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for quantifying low levels of the compound in complex matrices such as plasma or reaction mixtures. The process typically involves:
Sample Preparation: Protein precipitation for plasma samples or simple dilution for in-process samples.
Chromatographic Separation: Reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides excellent specificity and minimizes interference from the matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment of the bulk material, 1H and 13C NMR are indispensable. The characteristic signals for the cyclopropyl protons (typically in the upfield region around 0.7-2.0 ppm) and the piperazine ring protons provide a clear fingerprint for the molecule's identity and integrity.
| Analytical Technique | Application | Key Considerations |
|---|---|---|
| HPLC-UV | Purity testing, in-process control. | May require derivatization for trace-level detection due to weak UV absorbance. |
| LC-MS/MS | Quantitation in biological fluids (e.g., plasma), trace impurity analysis. | High sensitivity and selectivity; requires optimization of ionization and fragmentation parameters. |
| NMR (1H, 13C) | Structural elucidation and confirmation, purity assessment of bulk material. | Provides detailed structural information and is a primary method for characterization. |
Q & A
Q. What are the common synthetic routes for 1-Cyclopropylpiperazin-2-one hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclopropane ring introduction to piperazine derivatives. A validated approach involves nucleophilic substitution or reductive amination under controlled pH and temperature. For instance, thiourea-mediated amination of halogenated precursors in solvents like propylene glycol at 160°C (first stage) and 80°C (second stage) can achieve yields >80% . Optimization requires monitoring intermediates via IR, MS, and NMR to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
High-resolution LC-MS or GC-MS is essential for molecular weight confirmation. Purity assessment relies on HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Structural elucidation requires H/C-NMR to resolve cyclopropyl and piperazine moieties, while XRPD identifies crystalline forms . Stability studies under varying humidity/temperature conditions should accompany these analyses .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, static discharge, and direct light. Handling requires PPE (nitrile gloves, safety goggles) and fume hoods to prevent inhalation/contact. Spills must be vacuumed, not swept, to minimize airborne dispersion .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) simulations using tools like Gaussian or ORCA can model electron density distribution, predicting nucleophilic/electrophilic sites. Databases like PubChem and Reaxys provide comparative data on analogous cyclopropyl-piperazine systems to refine reaction pathways . Validate predictions with small-scale experiments (e.g., 50 mg batches) before scaling.
Q. What strategies resolve contradictions in reported stability data for this compound?
Discrepancies often arise from undefined storage conditions or impurity profiles. Design accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Cross-reference degradation products against known impurities (e.g., hydrolyzed cyclopropane derivatives) using LC-MS/MS . If ecological toxicity data conflicts (e.g., mobility in soil vs. bioaccumulation potential), conduct OECD 301/302 guideline tests .
Q. How can impurity profiling be optimized for this compound in pharmaceutical research?
Use orthogonal methods:
Q. What in vivo metabolic pathways should be considered when designing preclinical studies?
Prior studies on structurally similar compounds (e.g., benzisothiazolyl-piperazines) suggest hepatic CYP3A4-mediated oxidation of the cyclopropyl group. Incorporate microsomal stability assays (human/rat liver microsomes) and metabolite profiling via HRMS. Compare results with in silico ADMET predictions (e.g., SwissADME) .
Methodological Considerations
Q. How to design a robust SAR study for derivatives of this compound?
- Core modifications : Introduce substituents at the piperazine nitrogen or cyclopropyl carbon.
- Assay selection : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) over broad cytotoxicity screens.
- Data normalization : Use Z-score or fold-change metrics relative to positive/negative controls .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
Apply nonlinear regression (e.g., Hill equation) to calculate IC/LD. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For low-n datasets, Bayesian hierarchical models improve reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
